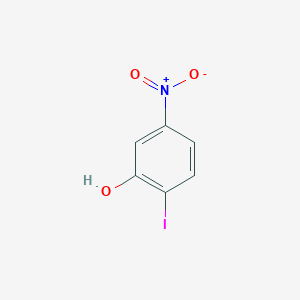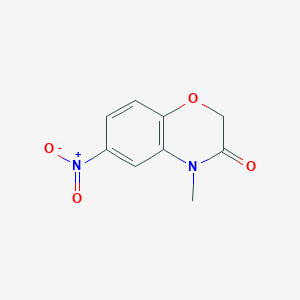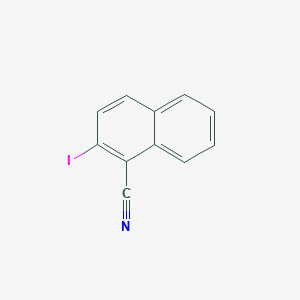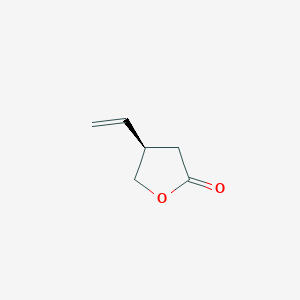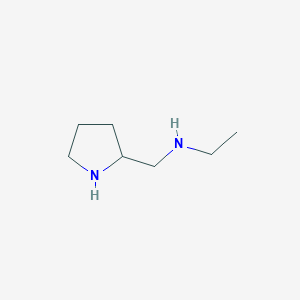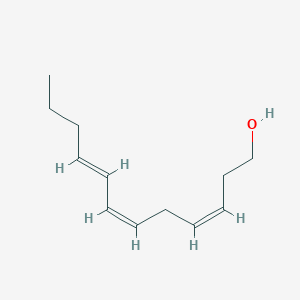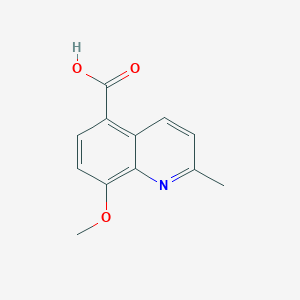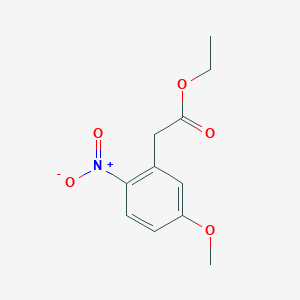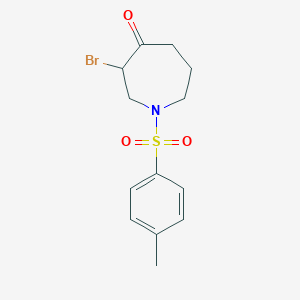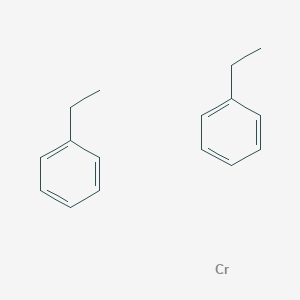
2-(Trifluorométhyl)quinolin-4-amine
Vue d'ensemble
Description
2-(Trifluoromethyl)quinolin-4-amine is a chemical compound with the CAS Number: 1700-93-2. It has a molecular weight of 212.17 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Synthesis Analysis
A series of 2-(Trifluoromethyl)quinolin-4-amine derivatives were designed and synthesized through structural optimization strategy as a microtubule-targeted agents (MTAs). Their cytotoxicity activity against PC3, K562, and HeLa cell lines were evaluated .Molecular Structure Analysis
The Inchi Code of 2-(Trifluoromethyl)quinolin-4-amine is 1S/C10H7F3N2/c11-10(12,13)9-5-7(14)6-3-1-2-4-8(6)15-9/h1-5H, (H2,14,15). The InChI key is LDALBEJGMLUINP-UHFFFAOYSA-N .Chemical Reactions Analysis
In the synthesis of 2-(Trifluoromethyl)quinolin-4-amine derivatives, a palladium-catalyzed three-component carbonylative reaction of trifluoroacetimidoyl chlorides and amines has been developed .Applications De Recherche Scientifique
Voici une analyse complète des applications de recherche scientifique de la 2-(trifluorométhyl)quinolin-4-amine, en mettant l'accent sur les applications uniques dans différents domaines :
Développement d'agents anticancéreux
Ce composé a été étudié pour son potentiel en tant qu'agent anticancéreux. Les dérivés de la this compound ont montré qu'ils inhibaient la polymérisation de la tubuline et perturbaient les réseaux de microtubules cellulaires, ciblant le site de la colchicine. Cela conduit à l'arrêt du cycle cellulaire dans les cellules leucémiques en phase G2/M et favorise l'apoptose cellulaire, ainsi que l'inhibition de l'angiogenèse .
Agents ciblant les microtubules (MTAs)
Une série de dérivés a été conçue et synthétisée en tant qu'MTA. Ces dérivés ont été évalués pour leur activité cytotoxique contre diverses lignées de cellules cancéreuses, notamment les lignées cellulaires PC3 (cancer de la prostate), K562 (leucémie myéloïde chronique) et HeLa (cancer du col de l'utérus) .
Inhibition de l'hélicase Werner
Dans la recherche de nouveaux inhibiteurs de l'hélicase Werner (WRN), qui est impliquée dans la réparation et la réplication de l'ADN, des dérivés de ce composé ont été synthétisés. Les activités anticancéreuses de ces nouveaux composés ont été évaluées contre les mêmes lignées de cellules cancéreuses mentionnées ci-dessus à l'aide du test MTT .
Mécanisme D'action
Target of Action
The primary target of 2-(Trifluoromethyl)quinolin-4-amine is the microtubule network within cells . Microtubules play a crucial role in cell division, and their disruption can lead to cell cycle arrest and apoptosis .
Mode of Action
2-(Trifluoromethyl)quinolin-4-amine interacts with its target by inhibiting microtubule polymerization . This interaction is similar to the action of colchicine, a well-known microtubule inhibitor . The compound binds to the colchicine binding site on tubulin, the protein subunit of microtubules .
Biochemical Pathways
The inhibition of microtubule polymerization disrupts the microtubule network within cells . This disruption affects the mitotic spindle, a structure composed of microtubules that segregates chromosomes during cell division . As a result, the cell cycle is arrested at the G2/M phase .
Result of Action
The disruption of the microtubule network leads to cell cycle arrest at the G2/M phase . This arrest induces apoptosis, or programmed cell death, in a dose-dependent manner . The compound has shown potent anti-proliferative activity against various cell lines, including PC3, K562, and HeLa .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
2-(Trifluoromethyl)quinolin-4-amine has been found to interact with various enzymes, proteins, and other biomolecules. It has been identified as a potent antitumor agent with microtubule polymerization inhibitory activity . This suggests that it interacts with tubulin, a globular protein, and inhibits its polymerization, thereby disrupting the microtubule network .
Cellular Effects
In cellular processes, 2-(Trifluoromethyl)quinolin-4-amine has shown significant effects. It has been observed to disrupt the tubulin network in HeLa cells, a type of human cancer cell . Furthermore, it has been found to arrest HeLa cells at the G2/M phase and induce cell apoptosis in a dose-dependent manner .
Molecular Mechanism
The molecular mechanism of 2-(Trifluoromethyl)quinolin-4-amine involves its interaction with tubulin. It acts as a tubulin inhibitor, similar to colchicine . Molecular docking results have shown that the hydrogen bonds of 2-(Trifluoromethyl)quinolin-4-amine reinforce the interactions in the pocket of the colchicine binding site .
Temporal Effects in Laboratory Settings
Its potent antitumor activity and its effects on cell apoptosis suggest that it may have long-term effects on cellular function .
Propriétés
IUPAC Name |
2-(trifluoromethyl)quinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)9-5-7(14)6-3-1-2-4-8(6)15-9/h1-5H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDALBEJGMLUINP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00502357 | |
| Record name | 2-(Trifluoromethyl)quinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00502357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1700-93-2 | |
| Record name | 2-(Trifluoromethyl)quinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00502357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 2-(trifluoromethyl)quinolin-4-amine derivatives exert their antitumor effects?
A1: The provided research article ["Discovery of novel 2-(trifluoromethyl)quinolin-4-amine derivatives as potent antitumor agents with microtubule polymerization inhibitory activity." []] specifically focuses on the ability of these compounds to inhibit microtubule polymerization. [] Microtubules play a crucial role in cell division, and their disruption can lead to cell cycle arrest and apoptosis, ultimately inhibiting tumor growth. While the exact binding site and mechanism are not fully elucidated in the abstract, the research suggests that these compounds interact with tubulin, the protein subunit of microtubules, to exert their antitumor activity.
Q2: What is the significance of exploring 2-(trifluoromethyl)quinolin-4-amine derivatives as potential antitumor agents?
A2: The development of novel antitumor agents is crucial in the fight against cancer. This research highlights the potential of 2-(trifluoromethyl)quinolin-4-amine derivatives as a new class of microtubule polymerization inhibitors. [] Further exploration of these compounds could lead to the development of more effective and targeted cancer therapies.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



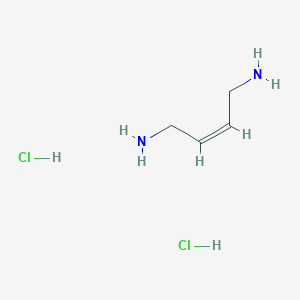
![ethyl (2Z)-2-[(2-chlorophenyl)methylidene]-3-oxobutanoate](/img/structure/B175924.png)
![4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B175929.png)
